molecular formula C9H16N4O B1493310 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide CAS No. 2097957-89-4

4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide

货号: B1493310
CAS 编号: 2097957-89-4
分子量: 196.25 g/mol
InChI 键: JWBCMKGDIDGBEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide is a piperazine-derived compound featuring a cyclopropanecarbonyl substituent at the 4-position and a carboximidamide group at the 1-position. Its molecular formula is C₁₀H₁₆N₄O, with a molecular weight of 224.27 g/mol.

属性

IUPAC Name

4-(cyclopropanecarbonyl)piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c10-9(11)13-5-3-12(4-6-13)8(14)7-1-2-7/h7H,1-6H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBCMKGDIDGBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis via Acylation of Piperazine

A common approach involves the reaction of piperazine with cyclopropanecarbonyl chloride under basic conditions to form the corresponding cyclopropanecarbonylpiperazine intermediate.

  • Reaction conditions: Typically carried out in anhydrous solvents such as dichloromethane or DMF.
  • Base: Triethylamine or DIPEA (N,N-diisopropylethylamine) is used to neutralize HCl formed during acylation.
  • Temperature: Reaction is maintained at 0 °C to room temperature to control reactivity and minimize side reactions.
  • Yield: Typically high, around 75-85% after purification.

Introduction of the Carboximidamide Group

The carboximidamide moiety is introduced by converting the corresponding ester or acid derivative into the amidine functionality. This can be achieved by:

  • Treatment with amidinating agents such as amidines or amidoximes.
  • Use of hydrazine hydrate in certain synthetic sequences to facilitate ring formation or amidine introduction.

Representative Multi-step Synthesis from Literature

One documented method involves the following key steps (adapted from EP 2 824 098 B1 and related sources):

Step Reaction Description Reagents & Conditions Yield Notes
1 Synthesis of diethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate from 2-carboxybenzaldehyde Standard phosphonate synthesis Not specified Precursor for further elaboration
2 Formation of 2-fluoro-5-[(E/Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile Condensation reaction Not specified Intermediate for cyclization
3 Reaction with hydrazine hydrate to yield 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzonitrile Hydrazine hydrate, 70°C, 18 h 77% Critical step for ring formation
4 Coupling with cyclopropanecarbonylpiperazine derivatives Coupling agents like HBTU, DIPEA in DMF, 0 °C to RT 75-85% Formation of target amide bond

This sequence highlights the use of hydrazine hydrate for ring closure and subsequent coupling with cyclopropanecarbonylpiperazine to form the desired compound or its close analogues.

Reaction Conditions and Optimization

Parameter Typical Conditions Remarks
Solvent DMF, dichloromethane, tetrahydrofuran (THF) Anhydrous conditions preferred
Temperature 0 °C to 120 °C depending on step Higher temperatures (up to 120 °C) used in coupling reactions
Reaction Time 15 h to 40 h Longer times for coupling and ring closure
Base DIPEA, triethylamine, sodium tert-butoxide Used to neutralize acids and promote coupling
Purification Recrystallization, flash chromatography To achieve >95% purity

Research Findings and Yield Data

  • A multi-step synthesis involving hydrazine hydrate treatment yielded intermediate compounds in 77% yield, with final coupling steps achieving 75-85% yields.
  • Purification by recrystallization and chromatographic methods consistently produced high-purity products (>95%).
  • Reaction monitoring by TLC, LCMS, and NMR spectroscopy ensured completion and structural confirmation.
  • The use of sodium tert-butoxide and elevated temperatures (120 °C) was effective in promoting coupling reactions involving cyclopropanecarbonylpiperazine derivatives.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Key Reagents Conditions Yield (%) Product Description
1 Acylation Cyclopropanecarbonyl chloride, piperazine, DIPEA 0 °C to RT, DCM or DMF 75-85 Cyclopropanecarbonylpiperazine intermediate
2 Amidination Amidinating agent or hydrazine hydrate 70 °C, 18 h 77 Introduction of carboximidamide or ring closure
3 Coupling HBTU, DIPEA, sodium tert-butoxide 0 °C to 120 °C, 15-40 h 75-85 Formation of final compound

化学反应分析

Types of Reactions: 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as amines or alcohols can substitute functional groups on the compound.

Major Products Formed: The reactions yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

One of the significant applications of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide is in the development of anticancer agents. Research has shown that derivatives of piperazine-1-carboximidamide exhibit potent activity against cancers that are deficient in Homologous Recombination (HR) DNA repair mechanisms. For instance, a patent describes the use of this compound as an inhibitor in the manufacture of medicaments targeting such cancers, highlighting its therapeutic potential in oncology .

Fungicidal Properties

Another application lies in its fungicidal properties. A study screening a library of compounds for fungicidal activity identified piperazine-1-carboxamidine analogues that induce reactive oxygen species (ROS) accumulation, which is crucial for their antifungal activity against Candida albicans. The structure-activity relationship indicated that modifications to the compound can enhance its efficacy, making it a candidate for further development in antifungal therapies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. The presence of specific functional groups and their spatial arrangement significantly influence the compound's interaction with biological targets. Research has demonstrated that substituents on the phenyl group at R(3) and R(5) positions can enhance ROS accumulation and fungicidal activity, suggesting pathways for designing more effective derivatives .

Potential in Drug Development

Targeting DNA Repair Mechanisms

The compound's role in targeting DNA repair pathways presents another avenue for drug development. By inhibiting PARP (Poly ADP-ribose polymerase), which is involved in DNA repair processes, this compound could enhance the efficacy of existing chemotherapeutics, particularly in tumors with specific genetic backgrounds that rely on these repair mechanisms .

Case Studies and Findings

Study Findings Implications
Study on fungicidal activityIdentified significant ROS accumulation leading to high antifungal efficacy against Candida albicansPotential for developing new antifungal therapies
Patent on anticancer applicationsDescribed use as a PARP inhibitor for HR-deficient cancersOpens pathways for targeted cancer therapies
SAR analysisSuggested modifications can enhance biological activityProvides guidance for future compound optimization

作用机制

The mechanism by which 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide exerts its effects involves interactions with specific molecular targets. The cyclopropane ring and piperazine core can bind to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

Piperazine-1-carboximidamide derivatives are widely explored in medicinal chemistry due to their versatility in modulating biological targets. Below is a systematic comparison of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide with its analogs based on substituents, synthesis, and biological activity.

Substituent-Driven Structural Variations

Table 1: Key Derivatives of Piperazine-1-carboximidamide
Compound Name Substituent at 4-Position Yield (%) Biological Target Key Spectral Data (¹H NMR) Reference
This compound Cyclopropanecarbonyl 58 PARP-1 inhibitor δ 1.99 (s, 1H), 0.75 (m, 4H)
4-(3-Methoxyphenyl)piperazine-1-carboximidamide (7) 3-Methoxyphenyl 43 TAAR1 agonist δ 3.72 (s, OCH₃), 7.12–6.84 (m, ArH)
4-(4-Fluorophenyl)piperazine-1-carboximidamide (14) 4-Fluorophenyl 53 TAAR1 agonist δ 7.14–7.09 (m, ArH)
4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide 2-Chlorophenyl N/A N/A Molecular Weight: 366.63 g/mol
4-(Pyrimidin-2-yl)piperazine-1-carboximidamide (11) Pyrimidin-2-yl 29 TAAR1 agonist δ 8.25 (dd, J = 16.1, 8.0 Hz)
Key Observations:
  • Cyclopropanecarbonyl vs. In contrast, aryl substituents (e.g., methoxyphenyl, fluorophenyl) optimize interactions with G-protein-coupled receptors like TAAR1 .
  • Yield : The cyclopropanecarbonyl derivative (58% yield) is synthesized more efficiently than pyrimidin-2-yl (29%) or trifluoromethylphenyl (31%) analogs .
Key Insights:
  • Target Divergence: The cyclopropanecarbonyl derivative targets PARP-1, while aryl-substituted analogs primarily act on TAAR1. This highlights how minor structural changes redirect biological activity .
  • Potency : Bulky substituents (e.g., trifluoromethyl) enhance TAAR1 agonist potency (EC₅₀ = 85 nM) compared to smaller groups (e.g., methoxy, EC₅₀ = 120 nM) .

Physicochemical and Spectral Comparisons

Table 3: Spectral and Purity Data
Compound Purity (%) Melting Point (°C) Distinct NMR Signals Reference
This compound >95 272–273 δ 3.65 (d, 8H, piperazine)
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate 95 N/A δ 7.58 (s, NH₂ exchangeable)
4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate 95 N/A δ 6.85 (m, ArH)
Key Notes:
  • Purity : Commercial derivatives (e.g., methoxyphenyl analogs) are available at 95% purity, comparable to the cyclopropanecarbonyl compound .
  • NMR Signatures: Cyclopropane protons (δ 0.75–1.99 ppm) and piperazine methylenes (δ 3.65 ppm) are diagnostic for the title compound .

生物活性

4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4OC_{10}H_{14}N_4O, with a molecular weight of approximately 206.25 g/mol. The compound features a piperazine ring, which is a common scaffold in pharmacology known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antifungal Activity : Research indicates that piperazine derivatives, including this compound, exhibit significant antifungal properties. A study showed that certain piperazine-1-carboxamidine analogues induce the accumulation of reactive oxygen species (ROS), leading to fungicidal effects against pathogens like Candida albicans .
  • Inhibition of Sterol Biosynthesis : The compound has been linked to the inhibition of enzymes involved in sterol biosynthesis, particularly in Leishmania species. For instance, structural analogs demonstrated potent inhibition against CYP51 and CYP5122A1, critical enzymes for sterol demethylation . This inhibition has therapeutic implications for treating leishmaniasis.
  • Potential Anti-Cancer Properties : The structural modifications of piperazine derivatives have shown promise in cancer therapy. Compounds derived from this scaffold have been reported to exhibit anti-cancer activities through various mechanisms, including the inhibition of poly(ADP-ribose) polymerase (PARP) .

Structure-Activity Relationship (SAR)

The SAR studies on piperazine derivatives reveal that modifications at the N-1 and N-4 positions significantly influence their biological activity. For example:

  • Substituents on the Piperazine Ring : The presence of larger substituents at specific positions enhances ROS accumulation and antifungal activity .
  • Functional Groups : The introduction of different functional groups can modulate selectivity and potency against specific biological targets, such as CYP enzymes involved in sterol metabolism .

Case Studies

Several studies exemplify the biological activity of this compound:

  • Fungicidal Activity : In a screening of over 500 compounds, piperazine derivatives were shown to induce ROS in Candida albicans, correlating with their fungicidal efficacy. The study highlighted the importance of structural features in enhancing biological activity .
  • Leishmania Inhibition : A series of analogs demonstrated selective inhibition against Leishmania donovani with low micromolar EC50 values. These findings indicate the potential for developing targeted therapies for leishmaniasis based on structural modifications .
  • Cancer Therapeutics : Research into piperazine-based compounds has led to the discovery of inhibitors targeting PARP, showcasing their potential as anti-cancer agents. The efficacy of these compounds in preclinical models supports further investigation into their therapeutic applications .

常见问题

Q. Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight434.5 g/mol
LogP (Predicted)2.5
Solubility (Water, 25°C)<1 mg/mL
Stability (25°C, dry)>6 months

Q. Table 2: Biological Activity

AssayResultSource
LSD1 Inhibition (IC50)10.54 µM
Cytotoxicity (HeLa, 48h)IC50 = 25 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。